(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps, including halogenation, aromatic substitution, and cyclization reactions. The starting materials often include 3,5-diiodo-4-hydroxybenzaldehyde and 3-fluorobenzylamine. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of double bonds.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be investigated. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its unique structure could offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-(ALLYLOXY)-3-METHYLBENZYL)OXY)PHENYL)ACETIC ACID
- 4-((4-(ALLYLOXY)-3-METHYLBENZYL)OXY)PHENYL)ACETIC ACID
Uniqueness
Compared to similar compounds, 4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE stands out due to its unique combination of halogen atoms and aromatic rings. This structure imparts specific reactivity and properties that can be leveraged in various applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C24H16FI2NO3 |
---|---|
Peso molecular |
639.2 g/mol |
Nombre IUPAC |
(4E)-4-[[3,5-diiodo-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H16FI2NO3/c1-14-4-2-5-15(8-14)13-30-22-19(26)9-16(10-20(22)27)11-21-24(29)31-23(28-21)17-6-3-7-18(25)12-17/h2-12H,13H2,1H3/b21-11+ |
Clave InChI |
OCPFXFCRJVWDMK-SRZZPIQSSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)/C=C/3\C(=O)OC(=N3)C4=CC(=CC=C4)F)I |
SMILES canónico |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.